4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
This compound belongs to the thieno[3,2-b]pyridine carboxamide family, characterized by a bicyclic heteroaromatic core (thiophene fused with pyridine) and functionalized with ethyl, hydroxy, and methylsulfanyl substituents. The 5-oxo group introduces a ketone moiety, while the carboxamide at position 6 is linked to a 3-(methylsulfanyl)phenyl group.
Properties
IUPAC Name |
4-ethyl-7-hydroxy-N-(3-methylsulfanylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-19-12-7-8-24-15(12)14(20)13(17(19)22)16(21)18-10-5-4-6-11(9-10)23-2/h4-9,20H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQTNATLCJDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=CC=C3)SC)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-b]pyridine core, followed by functionalization at specific positions to introduce the ethyl, hydroxy, and carboxamide groups. Common reagents used in these reactions include organolithium reagents, halogenating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Condensation: The carboxamide group can participate in condensation reactions to form imines or amides with appropriate reagents.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar thienopyridine structures often exhibit inhibitory effects on key enzymes involved in cancer progression. Specifically, 4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide may interact with molecular targets that modulate cellular processes related to tumor growth and metastasis. Its potential as an anticancer agent is supported by studies demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Similar thienopyridine derivatives have been shown to possess significant antibacterial effects against a range of pathogens. The presence of functional groups such as hydroxyl and carbonyl enhances its reactivity towards bacterial enzymes, making it a candidate for further investigation as an antibacterial agent .
Antiviral Potential
The antiviral properties of thienopyridines are well-documented, with studies indicating that these compounds can inhibit viral replication by targeting specific viral enzymes. The unique thieno ring system in this compound may confer similar antiviral capabilities, warranting further exploration in the context of viral infections.
Data Table: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of key enzymes involved in proliferation | |
| Antibacterial | Interaction with bacterial enzymes | |
| Antiviral | Inhibition of viral replication |
Case Studies
Several case studies have highlighted the effectiveness of thienopyridine derivatives in various therapeutic contexts:
- Anticancer Study : A study demonstrated that a thienopyridine derivative exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Antibacterial Evaluation : Another research effort evaluated a series of thienopyridine compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest strong antibacterial properties.
- Antiviral Research : Preliminary investigations into the antiviral potential of related compounds showed promising results in inhibiting the replication of influenza viruses, indicating the need for further studies on this compound's efficacy against viral pathogens.
Mechanism of Action
The mechanism of action of 4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit a particular enzyme involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Core Structure and Functional Group Variations
The thieno[3,2-b]pyridine scaffold is structurally analogous to furo[3,2-b]pyrrole derivatives reported in Nova Biotechnologica VII-I (2007), such as N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides (6a–6f) and N′-benzoyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazide (9) . Key differences include:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 7-hydroxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl (CF₃) and nitro (NO₂) groups in analogs 6b and 6c.
Crystallographic and Hydrogen-Bonding Analysis
Tools like SHELX and ORTEP-3 (used for crystallographic refinement and visualization ) could elucidate its supramolecular architecture, distinguishing it from analogs with fewer H-bond donors.
Research Implications and Limitations
- Reduced Bioactivity: Electron-donating groups (OH, SCH₃) may lower PET inhibition efficacy compared to CF₃ or NO₂-containing analogs .
- Crystallographic Utility : The compound’s hydrogen-bonding network could serve as a model for studying intermolecular interactions in drug design .
Biological Activity
The compound 4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data concerning its biological activity, including case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Notably, its activities include:
- Antimicrobial Activity : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.
Antimicrobial Activity
Research has demonstrated that derivatives of thienopyridine compounds exhibit notable antimicrobial effects. For instance, a study evaluated various thieno[2,3-d]pyrimidinones for their antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These compounds displayed a minimum inhibitory concentration (MIC) that suggests effective antimicrobial potential. The essential structural feature for activity was identified to be the substituted amido or imino side chain at position 3 of the thienopyrimidinone ring .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4c | 10 | S. aureus |
| 4e | 15 | E. coli |
| 4g | 20 | S. typhi |
Anticancer Activity
In terms of anticancer properties, the compound's mechanism appears to involve inhibition of key signaling pathways essential for tumor growth. A study indicated that similar thienopyridine derivatives inhibited cell proliferation in various human tumor cell lines with GI50 values ranging from 0.025 to 2 μM .
Case Study: Cytotoxicity Assays
A specific cytotoxicity assay highlighted the effectiveness of a related compound against breast cancer cell lines, demonstrating significant growth arrest. The results are summarized below:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.5 |
| MDA-MB-231 (Breast) | 0.3 |
| HCT15 (Colorectal) | 0.3 |
These findings suggest that the compound may act as a multikinase inhibitor, targeting pathways associated with cancer cell survival and proliferation.
The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in sensitive cancer cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and carboxamide formation. Key steps include:
- Catalysts : Palladium or copper catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to introduce aryl/heteroaryl groups .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under reflux conditions to enhance reaction efficiency .
- Workup : Acid-base extraction and column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Analytical techniques are critical for validation:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., hydroxy and methylsulfanyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained) .
Advanced Research Questions
Q. What computational methods are employed to predict stability, reactivity, and electronic properties?
Methodological Answer: Density Functional Theory (DFT) calculations are used to:
- Optimize Geometry : Determine bond lengths, angles, and dihedral angles (e.g., methylsulfanyl-phenyl torsion angles) .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity (e.g., electrophilic attack at the thieno-pyridine core) .
- Solvation Models : Predict solubility using COSMO-RS or SMD models, critical for bioavailability studies .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Methodological Answer: Comparative studies using analogs reveal structure-activity relationships (SAR):
| Substituent | Impact on Bioactivity | Reference |
|---|---|---|
| 4-Ethyl group | Enhances metabolic stability | |
| 7-Hydroxy group | Increases hydrogen-bonding with target proteins | |
| Methylsulfanyl phenyl | Improves lipophilicity and membrane permeability |
Contradictions arise when electron-withdrawing groups (e.g., nitro) reduce solubility but increase target affinity, necessitating balanced design .
Q. How can reaction mechanisms for key transformations (e.g., cyclocondensation) be elucidated?
Methodological Answer: Mechanistic studies involve:
- Kinetic Monitoring : HPLC or in-situ IR spectroscopy to track intermediate formation .
- Isotopic Labeling : ¹⁸O or deuterated reagents to confirm proton transfer pathways in cyclization steps .
- Theoretical Calculations : Transition state analysis (e.g., using Gaussian 09) to identify rate-determining steps .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
